molecular formula C9H19N3O B7986622 2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide

2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide

Cat. No.: B7986622
M. Wt: 185.27 g/mol
InChI Key: QCRANTOJYDJPSE-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-methyl-N-(®-1-methyl-piperidin-3-yl)-acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-(®-1-methyl-piperidin-3-yl)-acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.

    N-Methylation:

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield primary or secondary amines.

Scientific Research Applications

2-Amino-N-methyl-N-(®-1-methyl-piperidin-3-yl)-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(®-1-methyl-piperidin-3-yl)-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide: This compound shares a similar structural motif but differs in the substituents attached to the nitrogen and carbon atoms.

    2-Amino-N-methyl-N-(®-1-methyl-piperidin-3-yl)-propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

2-Amino-N-methyl-N-(®-1-methyl-piperidin-3-yl)-acetamide is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-amino-N-methyl-N-[(3R)-1-methylpiperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11-5-3-4-8(7-11)12(2)9(13)6-10/h8H,3-7,10H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRANTOJYDJPSE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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